Ptaeroxylin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PTAEROXYLIN involves several steps, starting from commercially available reagents. The general synthetic route includes the formation of the oxepinochromone core through cyclization reactions. Key reagents used in the synthesis include tetrahydrofuran, dichloromethane, and diethyl ether. Thin layer chromatography is employed to monitor the progress of the reactions .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex synthesis and limited natural availability. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions: PTAEROXYLIN undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxepinochromone derivatives.
Reduction: Reduction reactions can modify the functional groups on the oxepinochromone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxepinochromone derivatives, each with unique chemical and biological properties .
Scientific Research Applications
PTAEROXYLIN has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other oxepinochromone derivatives.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Potential applications in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of PTAEROXYLIN involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of 15-lipoxygenase, an enzyme involved in the inflammatory response. This inhibition reduces the production of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound’s antioxidant properties help scavenge free radicals, protecting cells from oxidative damage .
Comparison with Similar Compounds
PTAEROXYLIN is unique among oxepinochromone compounds due to its specific structural features and biological activities. Similar compounds include:
Ptaeroxylinol: Another oxepinochromone derivative with similar anti-inflammatory properties.
Eranthin: Known for its promising anti-inflammatory and antioxidant activities.
Compared to these compounds, this compound exhibits a distinct combination of chemical reactivity and biological efficacy, making it a valuable compound for further research and development.
Properties
CAS No. |
14729-11-4 |
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Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
5-hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one |
InChI |
InChI=1S/C15H14O4/c1-8-3-4-10-12(18-7-8)6-13-14(15(10)17)11(16)5-9(2)19-13/h3,5-6,17H,4,7H2,1-2H3 |
InChI Key |
IUIHYYSAVUBPQO-UHFFFAOYSA-N |
SMILES |
CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1 |
Canonical SMILES |
CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1 |
Synonyms |
ptaeroxylin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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